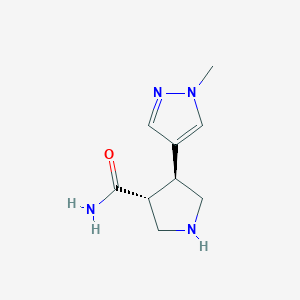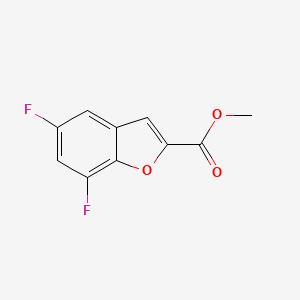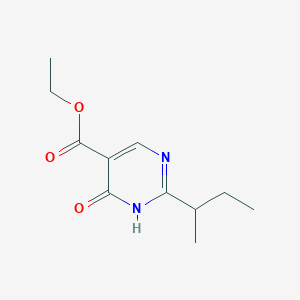
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate is a chemical compound with the molecular formula C₁₇H₂₆N₂O₈. It is known for its unique structure, which includes two hydroxyethoxyethyl groups and a methyl-phenylene dicarbamate core. This compound is used primarily in research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate typically involves the reaction of 2-methyl-1,3-phenylenediamine with ethylene carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for large-scale production while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,4-phenylene)dicarbamate
- Bis(2-(2-hydroxyethoxy)ethyl) (2,5-dimethyl-1,3-phenylene)dicarbamate
- Bis(2-(2-hydroxyethoxy)ethyl) (2-chloro-1,3-phenylene)dicarbamate
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Propriétés
Formule moléculaire |
C17H26N2O8 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)ethyl N-[3-[2-(2-hydroxyethoxy)ethoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C17H26N2O8/c1-13-14(18-16(22)26-11-9-24-7-5-20)3-2-4-15(13)19-17(23)27-12-10-25-8-6-21/h2-4,20-21H,5-12H2,1H3,(H,18,22)(H,19,23) |
Clé InChI |
UMLWGCDEMDRCOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)OCCOCCO)NC(=O)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate](/img/structure/B13641121.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B13641138.png)







